Boc-L-alanine methyl ester
Overview
Description
Crystal Structure Analysis
The crystal structure of a dipeptide related to Boc-L-alanine methyl ester, specifically N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester (Boc–Ala–Cys(Bzl)–OMe), has been elucidated. This compound crystallizes in the orthorhombic space group P212121, with cell dimensions indicating a tightly packed structure. The molecules are arranged in a parallel-pleated sheet configuration, which is stabilized by N–H···O hydrogen bonds, suggesting a strong intermolecular interaction that could influence the compound's stability and reactivity .
Synthesis Analysis
The synthesis of (R)-Boc-2-methylproline, a compound structurally related to Boc-L-alanine methyl ester, demonstrates the potential for high stereochemical control in the synthesis of Boc-protected amino acid derivatives. Starting from alanine benzyl ester hydrochloride, the synthesis proceeds in four steps without the need for chromatography, indicating a straightforward and potentially scalable process. This method's efficiency is underscored by its application in producing veliparib, a poly(ADP-ribose) polymerase inhibitor, showcasing the relevance of such synthetic strategies in pharmaceutical development .
Biocatalytic Resolution Analysis
The biocatalytic resolution of Boc-dl-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002 has been reported. This process highlights the high enantioselectivity and substrate tolerance of the esterase produced by the strain, which could be crucial for the commercial production of Boc-protected amino acid esters. The optimal conditions for the biocatalysis include a reaction temperature of 35°C, a pH of 8.0, and the use of NH3·H2O as a neutralizer. The high enantiomeric excess values for both the substrate and product (>99%) demonstrate the effectiveness of this bioprocessing approach .
Chemical Reactions Analysis
The synthesis and resolution of Boc-L-methylphenylalanines provide insight into the chemical reactions involving Boc-L-alanine methyl ester derivatives. The synthesis involves the use of Boc-diethyl malonate and methyl benzylbromide as starting materials, followed by the separation of racemic amino acids into optical isomers using subtilisin. The reported yields and the simplicity of the method suggest its suitability for both industrial application and laboratory preparation. The confirmation of the chemical structures by IR, 1H NMR, MS, and optical rotation ensures the reliability of the synthetic approach .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of Boc-L-alanine methyl ester, the studies on closely related compounds suggest that Boc-protected amino acid esters generally exhibit strong intermolecular interactions, as evidenced by the crystal structure analysis . The biocatalytic resolution and the synthesis methods indicate that these compounds can be produced and manipulated with high precision, which is essential for their application in pharmaceuticals and other fields .
Scientific Research Applications
Polymer Synthesis
- Boc-L-alanine methyl ester is used in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers exhibit controlled molecular weight and narrow molecular weight distribution, useful in drug delivery systems (Kumar, Roy, & De, 2012).
Anticancer Research
- In anticancer research, Boc-L-alanine methyl ester has been utilized in synthesizing betulin derivatives. These derivatives exhibit specific cytotoxicity against epidermoid carcinoma cells, suggesting potential in cancer treatment (Drąg-Zalesińska et al., 2015).
pH-Responsive Materials
- Boc-L-alanine methyl ester is instrumental in creating pH-responsive chiral polymers and self-assembled block copolymers. These materials are interesting for drug delivery applications due to their pH responsiveness (Bauri, Roy, Pant, & De, 2013).
Molecular Encapsulation
- It has been used in studies involving molecular encapsulation, demonstrating the ability to bind N-alpha-protected amino acid esters within a self-assembled cylindrical capsule, which has implications in molecular recognition and sensor design (Hayashida, Šebo, & Rebek, 2002).
Enzymatic Studies
- In enzymatic studies, Boc-L-alanine methyl ester has been used to analyze elastase-like enzymes in human neutrophils, contributing to the understanding of enzyme activity and localization in cells (Clark, Vaughan, Aiken, & Kagan, 1980).
Chemical Synthesis
- This compound is also relevant in the chemical synthesis of complex molecules, such as in the preparation of DNA-binding polyamides, highlighting its utility in molecular design and synthetic chemistry (Baird & Dervan, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446058 | |
Record name | Boc-L-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-alanine methyl ester | |
CAS RN |
28875-17-4 | |
Record name | Boc-L-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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